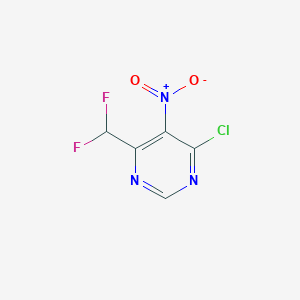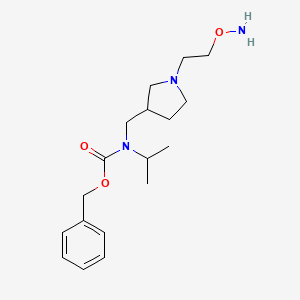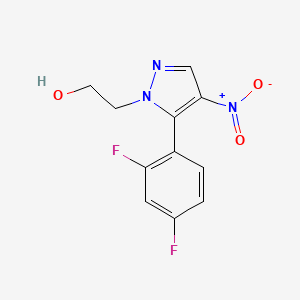
3-(3,4-dimethylphenyl)-5-phenyl-1H-Pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimetilfenil)-5-fenil-1H-Pirazol es un compuesto orgánico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes. Este compuesto específico se caracteriza por la presencia de un grupo 3,4-dimetilfenil y un grupo fenil unidos al anillo de pirazol. Los pirazoles son conocidos por sus diversas actividades biológicas y se utilizan en varios campos, incluida la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3,4-dimetilfenil)-5-fenil-1H-Pirazol generalmente implica la ciclización de derivados de hidrazina apropiados con dicetonas o sus equivalentes. Un método común es la reacción de 3,4-dimetilfenilhidrazina con acetofenona en condiciones ácidas o básicas para formar el anillo de pirazol deseado.
Por ejemplo, la reacción se puede llevar a cabo refluyendo 3,4-dimetilfenilhidrazina con acetofenona en presencia de un catalizador ácido como ácido clorhídrico o ácido sulfúrico. La mezcla de reacción se neutraliza luego, y el producto se extrae y purifica por recristalización.
Métodos de producción industrial
La producción industrial de 3-(3,4-dimetilfenil)-5-fenil-1H-Pirazol puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se puede optimizar para obtener mayores rendimientos y pureza controlando parámetros de reacción como la temperatura, la presión y el tiempo de reacción. Los reactores de flujo continuo y los sistemas automatizados se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3,4-dimetilfenil)-5-fenil-1H-Pirazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar los derivados de pirazol correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para producir derivados de pirazol reducidos.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los grupos fenil o dimetilfenil, lo que lleva a la formación de derivados de pirazol sustituidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como bromo o cloro para la sustitución electrófila; nucleófilos como aminas o tioles para la sustitución nucleófila.
Principales productos formados
Oxidación: Derivados de pirazol oxidados con grupos funcionales como ácidos carboxílicos o cetonas.
Reducción: Derivados de pirazol reducidos con grupos funcionales hidrogenados.
Sustitución: Derivados de pirazol sustituidos con varios grupos funcionales dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
3-(3,4-dimetilfenil)-5-fenil-1H-Pirazol tiene varias aplicaciones de investigación científica:
Química medicinal: Los derivados de pirazol se estudian por su potencial como agentes antiinflamatorios, analgésicos, antipiréticos y anticancerígenos. Este compuesto puede servir como una molécula líder para el desarrollo de fármacos.
Biología: El compuesto se puede utilizar en ensayos biológicos para estudiar la inhibición de enzimas, la unión a receptores y las vías de señalización celular.
Ciencia de los materiales: Los derivados de pirazol se exploran para su uso en electrónica orgánica, como diodos orgánicos emisores de luz (OLED) y fotovoltaicos orgánicos (OPV).
Industria: El compuesto se puede utilizar como intermedio en la síntesis de agroquímicos, colorantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-(3,4-dimetilfenil)-5-fenil-1H-Pirazol depende de su aplicación específica. En química medicinal, el compuesto puede interactuar con dianas biológicas como enzimas, receptores o canales iónicos. El anillo de pirazol puede formar enlaces de hidrógeno, interacciones π-π e interacciones hidrofóbicas con proteínas diana, lo que lleva a la inhibición o modulación de su actividad.
Por ejemplo, como inhibidor de enzimas, el compuesto puede unirse al sitio activo de la enzima, bloqueando el acceso del sustrato e impidiendo la reacción catalítica. En estudios de unión a receptores, el compuesto puede actuar como un agonista o antagonista, modulando las vías de señalización de los receptores.
Comparación Con Compuestos Similares
Compuestos similares
3-(3,4-dimetoxi-fenil)-5-fenil-1H-Pirazol: Estructura similar con grupos metoxi en lugar de grupos metilo.
3-(3,4-dimetilfenil)-5-(4-metoxifenil)-1H-Pirazol: Estructura similar con un grupo metoxi en el anillo fenil.
3-(3,4-dimetilfenil)-5-(4-clorofenil)-1H-Pirazol: Estructura similar con un átomo de cloro en el anillo fenil.
Singularidad
3-(3,4-dimetilfenil)-5-fenil-1H-Pirazol es único debido a la presencia de ambos grupos 3,4-dimetilfenil y fenil, que pueden influir en su reactividad química y actividad biológica. El patrón de sustitución específico en el anillo de pirazol puede afectar su afinidad de unión y selectividad hacia las dianas biológicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C17H16N2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-5-phenyl-1H-pyrazole |
InChI |
InChI=1S/C17H16N2/c1-12-8-9-15(10-13(12)2)17-11-16(18-19-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19) |
Clave InChI |
YBLQVTWIKSVTSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)
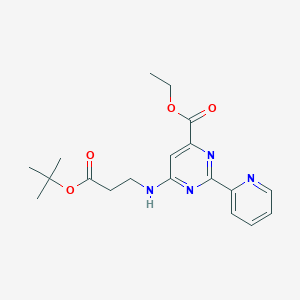
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)
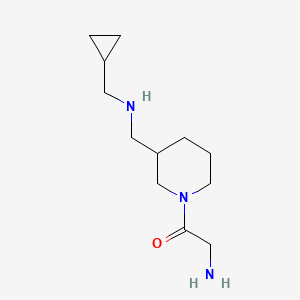

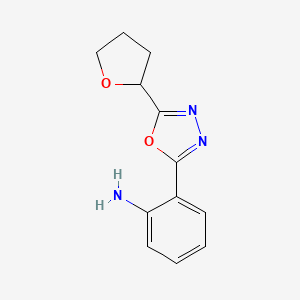
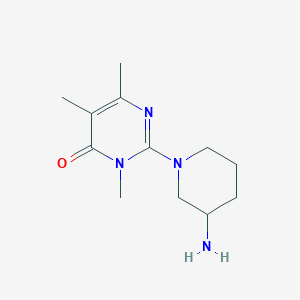
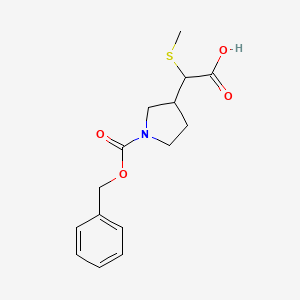

![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
